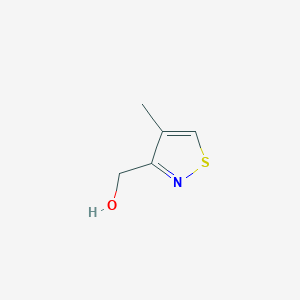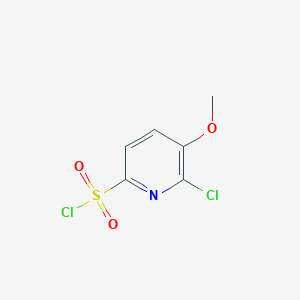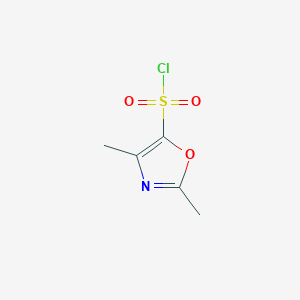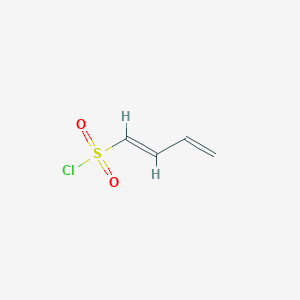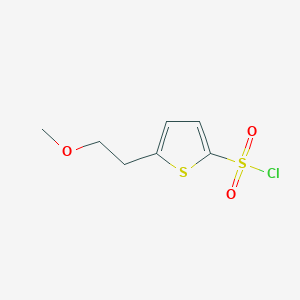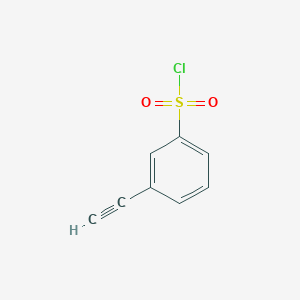
3-ethynylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethynylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClO2S. It is a derivative of benzene, featuring an ethynyl group and a sulfonyl chloride group attached to the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where benzene derivatives undergo substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for 3-ethynylbenzene-1-sulfonyl chloride often involve large-scale electrophilic aromatic substitution reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-ethynylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation or reduction, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, with temperature control to optimize reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Aplicaciones Científicas De Investigación
3-ethynylbenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-ethynylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules . The ethynyl group can also participate in various reactions, further modifying the compound’s activity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-ethynylbenzene-1-sulfonyl chloride include other benzene derivatives with sulfonyl chloride groups, such as:
- Benzene-1-sulfonyl chloride
- 4-methylbenzene-1-sulfonyl chloride
- 4-nitrobenzene-1-sulfonyl chloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethynyl group. This group imparts unique reactivity and properties, making the compound particularly valuable in synthetic chemistry and research applications .
Propiedades
IUPAC Name |
3-ethynylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPCQHELPVQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
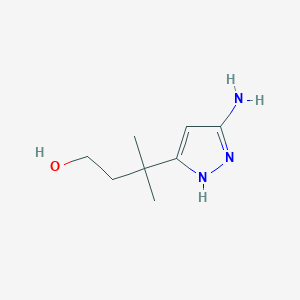

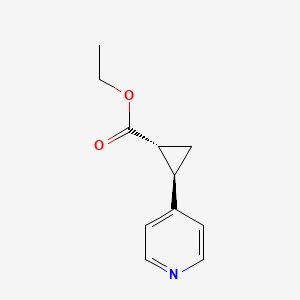
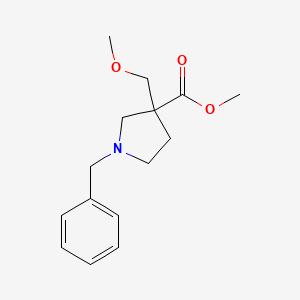
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)
